Product packaging for Galanthamine methiodide(Cat. No.:CAS No. 3891-74-5)

Galanthamine methiodide

Cat. No.: B104716
CAS No.: 3891-74-5
M. Wt: 429.3 g/mol
InChI Key: BGQUXEGIISTLGG-CXJNKSCYSA-M
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Description

Contextualization of Galanthamine (B1674398) as a Parent Alkaloid

Galanthamine is a tertiary alkaloid naturally found in the bulbs of plants like the snowdrop (Galanthus caucasicus) and daffodil (Narcissus pseudonarcissus). ontosight.ai First characterized in the early 1950s, it has a complex, tetracyclic structure. drugbank.comnih.gov Galanthamine is recognized for its reversible, competitive inhibition of the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (B1216132). drugbank.comnih.gov This action increases acetylcholine levels in the brain, making galanthamine a subject of interest for its potential in managing conditions associated with cholinergic deficits. ontosight.aidrugbank.com Its unique structure, featuring a tertiary amine, allows it to be chemically modified, leading to the synthesis of various derivatives. acs.org

Rationale for Research on Quaternized Galanthamine Derivatives

The quaternization of galanthamine to form derivatives like galanthamine methiodide involves the conversion of the tertiary amine into a quaternary ammonium (B1175870) salt. This chemical modification is undertaken to alter the molecule's physicochemical and pharmacological properties. ontosight.ai The introduction of a permanent positive charge can influence factors such as solubility, bioavailability, and interaction with biological targets. ontosight.ai Research into quaternized galanthamine derivatives is driven by the aim of enhancing its therapeutic potential, potentially by improving its pharmacological profile or providing tools for a deeper understanding of its mechanism of action. ontosight.aigoogle.com These derivatives are crucial for structure-activity relationship studies, helping to elucidate the structural requirements for potent acetylcholinesterase inhibition and interaction with nicotinic acetylcholine receptors.

Historical Overview of this compound Studies

Early pharmacological studies on galanthamine and its analogues explored their effects on cholinesterase activity. Research by Irwin and Smith highlighted the anticholinesterase and twitch potentiation activities of several galanthamine derivatives, noting that this compound was among the most active. jst.go.jp A 1990 study by Carroll and colleagues provided detailed spectroscopic analysis of both galanthamine and this compound, contributing to the fundamental understanding of their structures. researchgate.netresearchgate.net Further investigations into the three-dimensional structure of galanthamine complexed with acetylcholinesterase have provided a basis for understanding the binding of its derivatives and for the rational design of new inhibitors. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24INO3 B104716 Galanthamine methiodide CAS No. 3891-74-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3891-74-5

Molecular Formula

C18H24INO3

Molecular Weight

429.3 g/mol

IUPAC Name

(1S,12S,14R)-9-methoxy-4,4-dimethyl-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;iodide

InChI

InChI=1S/C18H24NO3.HI/c1-19(2)9-8-18-7-6-13(20)10-15(18)22-17-14(21-3)5-4-12(11-19)16(17)18;/h4-7,13,15,20H,8-11H2,1-3H3;1H/q+1;/p-1/t13-,15-,18-;/m0./s1

InChI Key

BGQUXEGIISTLGG-CXJNKSCYSA-M

SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)C.[I-]

Isomeric SMILES

C[N+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)C.[I-]

Canonical SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)C.[I-]

Synonyms

10-Methyl-Galanthaminium Iodide;  7-Methyl-Galanthaminium Iodide; _x000B_N-Methylgalanthaminium Iodide; _x000B_6H-Benzofuro[3a,3,2-ef][2]benzazepine Galanthaminium deriv.; _x000B_Galanthamine Iodomethylate

Origin of Product

United States

Chemical and Physical Properties

Galanthamine (B1674398) methiodide possesses distinct chemical and physical characteristics that differentiate it from its parent compound.

PropertyValue
IUPAC Name (4aS,6R,8aS)-6-hydroxy-3-methoxy-11,11-dimethyl-5,6,9,10,11,12-hexahydro-4aH-benzo ontosight.aicymitquimica.combenzofuro[4,3-cd]azepin-11-ium iodide
Molecular Formula C₁₈H₂₄INO₃
Molecular Weight 429.29 g/mol
CAS Number 3891-74-5
Appearance White solid/crystals
Solubility Soluble in hot water and methanol

(Data sourced from multiple references) cymitquimica.comgoogle.compharmaffiliates.comaquigenbio.com

Molecular and Structural Characterization of Galanthamine Methiodide

Spectroscopic Characterization of Galanthamine (B1674398) Methiodide

Spectroscopic methods are fundamental in elucidating the structure of complex organic molecules. For galanthamine methiodide, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared/ultraviolet-visible spectroscopy provide detailed insights into its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR studies reveal characteristic shifts that confirm the quaternization of the nitrogen atom. iastate.edu

In the ¹H NMR spectrum, the protons on the carbons adjacent to the newly formed quaternary ammonium (B1175870) center experience a significant downfield shift compared to the parent galanthamine. This is due to the deshielding effect of the permanent positive charge on the nitrogen. The N-methyl groups in this compound give rise to a distinct singlet in a region that is indicative of a quaternary ammonium environment.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

Proton(s) Predicted Chemical Shift (ppm) Rationale for Shift
N-CH₃ (quaternary)3.0 - 4.0Strong deshielding due to the positive charge on the nitrogen atom.
H adjacent to N3.5 - 4.5Deshielding effect from the adjacent quaternary ammonium group.
Aromatic Protons6.5 - 7.0Relatively unaffected by quaternization, similar to galanthamine.
Olefinic Protons6.0 - 6.5Minor shifts expected compared to the parent compound.

Note: These are predicted values based on general principles of NMR spectroscopy and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its elemental composition and structure. In the analysis of this compound, soft ionization techniques like Electrospray Ionization (ESI) are particularly useful as they can analyze the pre-charged quaternary ammonium ion directly.

The mass spectrum of this compound would be expected to show a prominent peak corresponding to the cationic portion of the molecule, [C₁₈H₂₄NO₃]⁺, with a molecular weight of 302.17 g/mol . The iodide counter-ion is not typically observed in positive ion mode ESI-MS.

The fragmentation pattern of the galanthamine core under tandem mass spectrometry (MS/MS) conditions is well-documented for galanthamine itself. ub.edunih.gov For this compound, the fragmentation would proceed from the stable quaternary cation. Characteristic losses would likely involve the neutral loss of small molecules such as water (H₂O) and formaldehyde (B43269) (CH₂O) from the dihydrofuran and methoxy (B1213986) groups, respectively. The fragmentation pathways are influenced by the charge being localized on the nitrogen, which directs the cleavage of adjacent bonds. libretexts.org A key fragment often observed in the mass spectra of galanthamine-type alkaloids is at m/z 213. ub.edu

Table 2: Expected Key Ions in the ESI-Mass Spectrum of this compound

m/z Value Proposed Identity Fragmentation Pathway
302.17[M]⁺ (Cationic portion)Molecular ion (no fragmentation).
284.16[M - H₂O]⁺Loss of a water molecule from the hydroxyl group.
272.16[M - CH₂O]⁺Loss of formaldehyde from the methoxy group.
213[C₁₃H₁₁O₂]⁺Complex rearrangement and fragmentation of the galanthamine core. ub.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, the characteristic absorption bands of the parent galanthamine structure are expected to be present. jrmds.in These include bands for the hydroxyl (O-H) stretching, aromatic C-H stretching, aliphatic C-H stretching, and C=C stretching of the aromatic and olefinic systems. jrmds.inresearchgate.net

The key difference in the IR spectrum of this compound compared to galanthamine would be the changes in the C-N bond stretching vibrations due to the quaternization of the nitrogen. The presence of additional N-CH₃ groups would also introduce specific C-H bending and stretching frequencies.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Galanthamine hydrobromide, a related salt, exhibits a maximum absorbance (λmax) at approximately 289 nm in distilled water. jocpr.comresearchgate.net This absorption is attributed to the π-π* transitions within the benzofuran (B130515) portion of the molecule. The UV-Vis spectrum of this compound is expected to be very similar, as the quaternization of the nitrogen atom does not significantly alter the chromophore responsible for UV absorption. Minor shifts in the λmax and changes in the molar absorptivity may be observed due to the alteration of the electronic environment around the nitrogen atom. grafiati.com

Conformational Analysis of Quaternized Galanthamine Structures

The three-dimensional conformation of galanthamine and its derivatives is crucial for their biological activity. In the parent galanthamine molecule, the N-methyl group has been reported to preferentially adopt an equatorial position. mdpi.com However, upon quaternization, the conformational preference can change.

Studies on galanthamine bromide, a closely related quaternary ammonium salt, have shown that the N-methyl group is in an axial position. mdpi.com This change in conformational preference is a significant consequence of the increased steric bulk and altered electronic environment around the nitrogen atom upon forming the quaternary salt. It is therefore highly probable that in this compound, the additional methyl group also occupies an axial position to minimize steric strain within the fused ring system.

Crystallographic Studies of this compound and its Complexes

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and crystal packing. While a specific crystal structure of this compound is not widely reported in the primary literature, information can be inferred from related structures. There is a reference to the structure of this compound in a 1964 index of subjects, suggesting early structural work was performed. rsc.org

The crystal structure of galanthamine complexed with acetylcholinesterase has been determined, revealing key interactions within the enzyme's active site. researchgate.netresearchgate.net For quaternized derivatives like this compound, the crystal packing would be dominated by ionic interactions between the quaternary ammonium cation and the iodide anion, in addition to hydrogen bonding involving the hydroxyl group and van der Waals interactions.

In the crystal structure of galanthamine bromide, the axial orientation of the N-methyl group is a key feature. mdpi.com This would likely be conserved in the crystal structure of this compound. The arrangement of the molecules in the crystal lattice would aim to maximize electrostatic attractions and accommodate the bulky iodide anion.

Direct Agonism and Antagonism at nAChRs

Galanthamine, the parent compound of this compound, exhibits a complex interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) that is not characterized by simple agonism or antagonism. Instead, it is primarily recognized as a positive allosteric modulator (PAM). wikipedia.orgresearchgate.net This means it binds to a site on the nAChR that is distinct from the acetylcholine binding site, causing a conformational change that increases the receptor's sensitivity and response to acetylcholine. wikipedia.orgpatsnap.com This allosteric potentiation enhances cholinergic neurotransmission. researchgate.net

However, the nature of this modulation is concentration-dependent and subject to some debate in the scientific community. While many studies support its role as a PAM, particularly at α4β2 and α7 nAChR subtypes which are prevalent in the brain, other research suggests a different mechanism. wikipedia.orgnih.gov At higher concentrations (micromolar and above), galanthamine has been observed to act as an open-channel blocker. researchgate.net This action inhibits the receptor's activity, which is a form of non-competitive antagonism. There is also evidence suggesting that galanthamine does not act as a PAM at human α4β2 or α7 nAChRs at all. nih.gov

Galanthamine itself does not typically elicit a direct response from nAChRs in the absence of an agonist, nor does it competitively block the acetylcholine binding site at therapeutic concentrations. nih.gov Its primary function is to amplify the effect of acetylcholine that is present.

For This compound and other quaternized analogues, the fundamental interactions with the nAChR at the molecular level are expected to be similar to the parent compound. However, the crucial difference lies in their pharmacokinetic properties. The process of quaternization introduces a permanent positive charge on the nitrogen atom of the molecule. This structural change significantly limits its ability to cross the blood-brain barrier (BBB). nih.govgoogle.comjustia.com Consequently, the direct agonistic, antagonistic, or modulatory effects of this compound on nAChRs would be predominantly confined to the peripheral nervous system. Its access to the rich and diverse nAChR subtypes within the central nervous system (CNS) is severely restricted.

Receptor Binding Kinetics of Quaternized Derivatives

Detailed receptor binding kinetics for this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on galanthamine and the known effects of quaternization.

Studies on galanthamine have shown that it does not compete with agonists like nicotine (B1678760) or antagonists like methyllycaconitine (B43530) for the primary acetylcholine binding site (the orthosteric site) at typical concentrations. nih.gov This is consistent with its role as an allosteric modulator. The binding affinity of galanthamine for its allosteric site is what determines its potency as a PAM. The development of a radiolabeled version of methyl-galanthamine was intended to facilitate direct binding studies to precisely identify its binding site and kinetics; however, the results of these binding studies were not reported, which may suggest that clear, specific binding was not observed under the experimental conditions. nih.gov

CompoundPrimary Mechanism at nAChRsCNS PenetrationPrimary Site of Action
Galanthamine Positive Allosteric Modulator / Open-channel blocker (high conc.)YesCentral and Peripheral Nervous System
This compound Positive Allosteric Modulator / Open-channel blocker (high conc.)No (expected)Peripheral Nervous System

Preclinical Neurochemical Effects via Cholinergic System Modulation

The neurochemical effects of galanthamine are a direct consequence of its dual mechanism of action: acetylcholinesterase (AChE) inhibition and positive allosteric modulation of nAChRs.

Impact on Acetylcholine Release and Turnover in Model Systems

Galanthamine significantly impacts the cholinergic system by increasing the availability of acetylcholine (ACh) in the synaptic cleft. It achieves this in two ways. Firstly, as a reversible AChE inhibitor, it slows the breakdown of ACh. nih.govrsc.org Secondly, by allosterically modulating presynaptic nAChRs, it enhances the release of ACh from cholinergic neurons. nih.govnih.gov This dual action leads to a sustained elevation of ACh levels, thereby amplifying cholinergic signaling.

For This compound , its effects on acetylcholine release and turnover would be limited to the peripheral nervous system. As an AChE inhibitor, it would increase ACh levels at peripheral cholinergic synapses, such as those in the autonomic nervous system and at the neuromuscular junction. However, due to its inability to cross the blood-brain barrier, it would not be expected to have a direct impact on acetylcholine release and turnover within the brain.

Modulation of Dopaminergic Neurotransmission Pathways

The cholinergic system closely interacts with and modulates other neurotransmitter systems, including the dopaminergic system. Preclinical studies have demonstrated that galanthamine can enhance dopaminergic neurotransmission. nih.gov This effect is believed to be mediated by the allosteric potentiation of nAChRs located on dopaminergic neurons or on neurons that regulate dopaminergic activity. By enhancing the effect of ACh on these receptors, galantamine can increase the firing rate of dopamine (B1211576) cells and stimulate dopamine release in brain regions like the prefrontal cortex. nih.govresearchgate.net

This modulation of the dopaminergic system by This compound within the central nervous system is expected to be non-existent. Since the compound is unlikely to reach the brain, it cannot directly modulate the nAChRs on central dopaminergic neurons. Any potential indirect effects on central dopamine pathways would be speculative and likely insignificant.

Influence on Other Neurotransmitter Systems (e.g., Glutamatergic, Serotoninergic)

Galanthamine's influence extends beyond the cholinergic and dopaminergic systems. Nicotinic acetylcholine receptors are present on presynaptic terminals of various neurons and regulate the release of multiple neurotransmitters. Through its PAM activity at these nAChRs, galantamine can indirectly influence glutamatergic and serotoninergic neurotransmission. patsnap.comdrugbank.com For instance, studies have shown that galanthamine can offer neuroprotection against glutamate-induced toxicity, an effect that is mediated through nAChRs. nih.gov This suggests an interaction with the glutamatergic system. Similarly, modulation of nAChRs can lead to an increase in serotonin (B10506) levels. medscape.com

Impact of N-Quaternization on Enzyme Inhibition Potency

The substitution on the nitrogen atom of the galanthamine scaffold plays a crucial role in its acetylcholinesterase (AChE) inhibitory activity. The transformation of the tertiary amine into a quaternary ammonium salt, such as in this compound, is a key modification in SAR studies. This change introduces a permanent positive charge, which can enhance the electrostatic interactions with the anionic subsite of the AChE active site.

Studies on various N-substituted norgalanthamine derivatives have demonstrated a wide range of effects on potency. For instance, demethylation to norgalanthamine or the introduction of N-formyl and N-acetyl groups leads to a significant decrease in AChE inhibitory activity compared to the parent compound, galanthamine. ddg-pharmfac.netnih.gov Conversely, the introduction of larger, unsaturated alkyl groups can dramatically increase potency. N-allylnorgalanthamine and, even more so, N-(2′-methyl)allylnorgalanthamine have been found to be 10 to 33 times more potent than galanthamine. ddg-pharmfac.netnih.govresearchgate.net

This suggests that while the presence of a substituent on the nitrogen is critical, its size, shape, and electronic properties determine the ultimate effect on inhibition. The permanent positive charge in a quaternized compound like this compound is expected to strengthen its binding to the enzyme's active site gorge, which accommodates quaternary ligands like acetylcholine. nih.govresearchgate.net While galanthamine itself is a tertiary amine, it still interacts with the quaternary ammonium-binding site of the enzyme. nih.gov Therefore, locking in a positive charge through quaternization is a primary strategy to enhance this interaction and improve inhibitory potency.

Table 1: AChE Inhibitory Activity of N-Substituted Galanthamine Derivatives

CompoundModificationIC₅₀ (µM)Relative Activity vs. Galanthamine
GalanthamineN-Methyl (Reference)1.82 - 3.521
NorgalanthamineN-DemethylHigher than GalanthamineDecreased
N-formylnorgalanthamineN-Formyl~151~43x Less Potent ddg-pharmfac.netnih.gov
N-acetylnorgalanthamine (narcisine)N-Acetyl~14~4x Less Potent ddg-pharmfac.netnih.gov
N-allylnorgalanthamineN-Allyl0.18~10x More Potent researchgate.net
N-(2′-methyl)allylnorgalanthamineN-(2-methylallyl)0.16~11-33x More Potent ddg-pharmfac.netresearchgate.net

Influence of N-Substituent Modifications on Receptor Binding and Selectivity

The binding of galanthamine to acetylcholinesterase occurs at the base of a deep and narrow active site gorge. nih.govnih.gov X-ray crystallography studies have revealed that the inhibitor interacts with key residues, including those in the acyl-binding pocket and the principal quaternary ammonium-binding site (also known as the anionic subsite), which features the aromatic amino acid Trp84. nih.govnih.gov

For galanthamine, which is a tertiary amine, the interaction with the Trp84 residue is not a direct cation-π interaction involving its nitrogen atom. Instead, the double bond of its cyclohexene (B86901) ring stacks against the indole (B1671886) ring of Trp84. nih.gov The conversion to a permanently charged quaternary ammonium compound, such as this compound, would fundamentally alter this binding mode. A quaternary nitrogen would be capable of forming a strong, direct cation-π interaction with Trp84, which is the canonical interaction observed for the natural substrate, acetylcholine. This enhanced interaction is a primary driver for the increased inhibitory potency expected from quaternized derivatives.

Furthermore, galanthamine exhibits a significant selectivity for AChE over butyrylcholinesterase (BuChE), with some studies reporting a 50-fold preference. nih.gov The structural modifications on the nitrogen can influence this selectivity. The design of dual-site inhibitors, which often involves extending a substituent from the nitrogen to reach the peripheral anionic site (PAS) of AChE, can further enhance this selectivity. springernature.commdpi.com The PAS, which is involved in the aggregation of amyloid-beta peptides, differs significantly between AChE and BuChE, providing an opportunity for designing more selective inhibitors. springernature.commdpi.com

Stereochemical Considerations in Quaternized Analogues

The rigid, tetracyclic structure of galanthamine is a key determinant of its high-affinity binding, as it reduces the entropic penalty upon entering the constrained active site of AChE. nih.gov The molecule possesses three stereocenters that define its specific three-dimensional shape. rsc.org The seven-membered azepine ring adopts a chair conformation, with the N-methyl group oriented in an equatorial position when bound to the enzyme. researchgate.net

The process of quaternization, for example, by reacting galanthamine with methyl iodide to form this compound, adds a second methyl group to the nitrogen. This reaction transforms the trigonal pyramidal nitrogen of the tertiary amine into a tetrahedral quaternary ammonium center. The stereochemical outcome of this addition—whether the new substituent adds to an axial or equatorial position relative to the azepine ring—can result in different diastereomers.

Each diastereomer will have a unique three-dimensional profile, influencing how it fits within the active site gorge. Given the precise steric requirements of the enzyme's active site, one stereoisomer is likely to exhibit significantly higher potency than the other. The established stereochemistry of the galanthamine backbone is crucial for correct positioning, and any modification, including quaternization, must be considered in three dimensions to predict its effect on binding affinity. mdpi.comwikipedia.org

Rational Design Principles for Novel Quaternized Inhibitors

The design of novel inhibitors based on the galanthamine scaffold is guided by several key principles, with quaternization playing a central role. One major strategy is the development of bivalent or dual-site binding inhibitors. springernature.comnih.gov These molecules are designed to simultaneously interact with the catalytic active site (CAS) at the bottom of the gorge and the peripheral anionic site (PAS) located near its entrance. springernature.commdpi.com This is typically achieved by attaching a long linker to the galanthamine nitrogen, which is then capped with another pharmacophore that binds to the PAS. The nitrogen in such designs is often quaternized to ensure a strong anchor point at the CAS. ovid.com

A second innovative strategy involves a "bio-oxidisable prodrug" approach. wikipedia.org In this concept, a non-charged, less active precursor (e.g., an N-alkyl dihydropyridine (B1217469) analogue) is designed to readily cross the blood-brain barrier. Once in the central nervous system, it is metabolized (oxidized) into the active, permanently charged quaternary inhibitor. This strategy aims to improve brain penetration and reduce peripheral side effects.

Conversely, quaternization can be used to achieve the opposite effect: creating peripherally-acting inhibitors. The permanent positive charge on a molecule like this compound significantly increases its polarity, thereby preventing it from crossing the blood-brain barrier. This principle is exploited in the design of inhibitors for conditions like myasthenia gravis, where AChE inhibition is desired in the periphery but not in the brain.

The successful design of these advanced inhibitors is heavily reliant on computational methods like molecular docking to predict the binding modes and affinities of novel quaternized structures, guiding their synthesis and evaluation. springernature.comresearchgate.net

Pharmacological Profile

Mechanism of Action

Similar to its parent compound, the primary mechanism of action of galanthamine (B1674398) methiodide is the inhibition of acetylcholinesterase (AChE). ontosight.aicymitquimica.com By blocking this enzyme, it increases the concentration and duration of action of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. ontosight.ai

Acetylcholinesterase (AChE) Inhibition

Studies have shown that galanthamine methiodide is a potent inhibitor of AChE. jst.go.jp The permanent positive charge on the quaternary nitrogen may influence its binding affinity and orientation within the active site of the enzyme.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

While galanthamine is known to be an allosteric potentiating ligand of nicotinic acetylcholine receptors, the specific modulatory effects of this compound on nAChRs are a subject of ongoing research. researchgate.net The quaternization could potentially alter its interaction with these receptors compared to the tertiary amine parent compound.

Comparative Analysis with Galanthamine

A key area of interest is how the quaternization of galanthamine (B1674398) affects its biological properties.

FeatureGalanthamineGalanthamine Methiodide
Structure Tertiary alkaloid drugbank.comQuaternary ammonium (B1175870) salt ontosight.ai
Charge Can be protonated (cationic) at physiological pHPermanent positive charge
Blood-Brain Barrier Permeability Can cross the blood-brain barrier nih.govGenerally expected to have reduced ability to cross the blood-brain barrier due to its permanent charge
Potency Potent AChE inhibitor nih.govReported to be a highly active AChE inhibitor jst.go.jp

Computational Chemistry and Molecular Modeling of Galanthamine Methiodide

Molecular Docking Simulations with Target Proteins (AChE, nAChRs)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For galantamine and its derivatives, docking studies have been crucial in elucidating their binding modes within the active site gorge of AChE. researchgate.netdergipark.org.tr These studies often utilize the crystal structure of AChE, for instance from Torpedo californica, to model the interactions. researchgate.net

However, specific molecular docking data for galanthamine (B1674398) methiodide with either AChE or nAChRs are not readily found in peer-reviewed journals. While the binding mode of galantamine is well-characterized—interacting with key residues in the active site—the introduction of a permanent positive charge and an additional methyl group in galanthamine methiodide would necessitate a separate and specific docking analysis to determine its binding affinity and interaction profile.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment than static docking. MD simulations have been applied to study the stability of complexes between various galantamine derivatives and AChE. nih.govmdpi.com These simulations can evaluate conformational changes, the stability of hydrogen bonds, and other non-covalent interactions that are critical for the ligand's inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quaternized Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new, untested compounds. QSAR studies have been conducted on various series of cholinesterase inhibitors, including derivatives of galantamine. researchgate.netresearchgate.net For instance, a receptor-dependent 3D-QSAR model was developed for a series of benzylpiperidine inhibitors of AChE. researchgate.net

However, QSAR models specifically developed for quaternized galantamine derivatives, including this compound, are not described in the available literature. Building a reliable QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities, which may not yet exist for a series of quaternized galantamine analogs.

In Silico Prediction of Interaction Profiles

The in silico prediction of interaction profiles involves using computational tools to forecast how a molecule will interact with various biological targets, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov For many galantamine derivatives, these predictions are a standard part of the drug design process. mdpi.com

An in silico interaction profile for galantamine methiodide would be particularly interesting due to its permanent charge, which would likely affect its ability to cross the blood-brain barrier—a critical factor for drugs targeting central nervous system disorders. While general tools can be used to predict these properties, a specific and detailed analysis for this compound is not a focus of current research literature. The interaction profile would detail key hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which for the positively charged methiodide derivative would be distinct from its parent compound.

Advanced Analytical Methodologies for Galanthamine Methiodide Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of galanthamine (B1674398) and its derivatives due to its versatility and sensitivity. dergipark.org.trresearchgate.net While many published methods focus on galanthamine hydrobromide, the principles are readily adaptable for galanthamine methiodide. Method development typically involves optimizing the separation on a reverse-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. dergipark.org.trsemanticscholar.orgscispace.com UV detection is commonly performed at wavelengths around 230 nm or 288 nm. dergipark.org.trscispace.com

Validation of these HPLC methods is performed according to the International Conference for Harmonization (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure reliable and reproducible results. semanticscholar.orgscispace.com

Detection and Quantification Limits for Purity Analysis

The sensitivity of an HPLC method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. turkjps.org For galanthamine compounds, these limits are crucial for determining purity and analyzing trace-level impurities.

Several studies on galantamine hydrobromide have established these limits, which provide a benchmark for what can be expected for this compound analysis. For instance, one HPLC-UV method reported an LOD of 0.70 µg/mL and an LOQ of 2.10 µg/mL. dergipark.org.tr Another study focusing on galantamine isolation from natural sources established an LOD of 7.5 µg and an LOQ of 25 µg. turkjps.org Highly sensitive methods, such as those employing fluorescence detection after derivatization, can achieve even lower limits, with one method reporting an LOD and LOQ in the ranges of 6.27-70.99 ng/mL and 18.81-212.97 ng/mL, respectively, in biological matrices. nih.gov

Table 1: Examples of LOD and LOQ for Galanthamine Analysis by Various Chromatographic Methods

MethodAnalyte FormLODLOQ
HPLC-UVGalantamine0.70 µg/mL2.10 µg/mL
HPLCGalantamine7.5 µg25 µg
HPLC-FluorescenceGalantamine6.27-70.99 ng/mL18.81-212.97 ng/mL
LC-MS/MSGalantamine-4 ng/mL

Note: Data is based on studies of galanthamine and its hydrobromide salt, providing an expected range for this compound. dergipark.org.trturkjps.orgnih.govnih.gov

Analysis of Related Impurities and Degradants

The quality control of this compound necessitates the identification and quantification of process-related impurities and degradation products. Pharmacopoeial methods, such as those in the United States Pharmacopeia (USP), outline gradient HPLC methods for analyzing related substances in galantamine hydrobromide. researchgate.net These methods are designed to separate the main compound from known impurities like Epigalantamine, Galantamine N-oxide, and N-Desmethylgalantamine. researchgate.net Such impurities can arise during synthesis or from degradation under storage conditions. Stability studies, performed under accelerated (e.g., 40°C/75% RH) and long-term conditions, rely on these HPLC methods to track the formation of any degradants over time. geneesmiddeleninformatiebank.nl

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its nature as a quaternary ammonium (B1175870) salt, which makes it non-volatile. jku.at However, GC-MS can be employed through a technique called pyrolysis-GC/MS. In this approach, the non-volatile salt is thermally decomposed in the hot GC injector port into volatile products, which can then be separated and identified by the GC-MS system. jku.atnih.gov This method allows for the simultaneous determination of the quaternary ammonium cation and its corresponding halide anion in a single run. jku.atresearchgate.net

While specific applications for this compound are not extensively documented, the methodology has been successfully developed for other quaternary ammonium compounds (QACs). jku.atnih.gov For the analysis of galanthamine itself (the tertiary amine), GC-MS methods have been well-established, often for quantification in plant extracts, demonstrating excellent linearity and low limits of quantification (e.g., 1.6 ng/mL in selected ion monitoring mode). nih.gov

Capillary Electrophoresis and Electrokinetic Chromatography Techniques

Capillary Electrophoresis (CE) and its related techniques are well-suited for the analysis of charged species like this compound. Capillary Zone Electrophoresis (CZE), a mode of CE, separates ions based on their electrophoretic mobility in an electric field. Several CZE methods have been developed for the determination of galantamine in pharmaceutical preparations and biological fluids. mmsl.czresearchgate.net

These methods are prized for being simple, rapid, and cost-effective. researchgate.net A typical CZE method might use a tetraborate (B1243019) or phosphate (B84403) buffer, an applied voltage of around 12-25 kV, and UV detection. mmsl.czresearchgate.net One validated CZE method for galantamine demonstrated linearity in the range of 0.25–15.00 µg/mL, with an LOD of 0.027 µg/mL and an LOQ of 0.081 µg/mL. researchgate.net Another highly sensitive CE method coupled with electrochemiluminescence detection achieved an LOD of 0.008 µg/mL for galantamine. nih.gov

Spectrofluorimetric and Spectrophotometric Methods for Trace Analysis

For trace analysis, spectrophotometric and spectrofluorimetric methods offer simple and economical alternatives to chromatography.

Spectrophotometric methods rely on measuring the absorbance of UV light by the analyte. Galanthamine exhibits maximum absorbance at wavelengths around 287-289 nm. dergipark.org.trsemanticscholar.org Derivative spectrophotometry can be used to enhance the resolution of the spectra and improve specificity. semanticscholar.org These methods have been validated for linearity, accuracy, and precision, with one study showing linearity in the 30-80 µg/mL range. semanticscholar.org

Spectrofluorimetric methods offer significantly higher sensitivity. A method for galantamine hydrobromide was developed using its native fluorescence in distilled water, with an excitation wavelength of 282 nm and an emission wavelength of 607 nm. nih.govresearchgate.net This technique proved to be highly sensitive, with a reported LOD of 0.29 µg/mL and an LOQ of 0.89 µg/mL, and was linear over a concentration range of 2-14 µg/mL. nih.govresearchgate.net

Application in Research Sample Analysis and Quality Control

The analytical methodologies described are essential for the use of this compound as a reference standard in research and quality control (QC). aquigenbio.comaxios-research.com In a QC laboratory, HPLC is the workhorse for routine analysis of the bulk substance and finished products, ensuring they meet the required specifications for purity and impurity profiles. scispace.comgeneesmiddeleninformatiebank.nl The robustness of these methods ensures that they can be reliably used for routine quality control analysis. researchgate.netdergipark.org.tr

In research settings, these techniques are applied to a wide array of samples. For instance, HPLC and CE methods are used to quantify galantamine in plant extracts to screen for high-yielding natural sources. turkjps.orgresearchgate.net LC-MS/MS methods, with their high sensitivity and selectivity, are indispensable for analyzing low concentrations of the analyte in complex biological matrices like plasma and urine for pharmacokinetic studies. nih.govvistas.ac.in Ultimately, the availability of these diverse and validated analytical methods ensures the accurate and reliable measurement of this compound, underpinning its role in pharmaceutical development and quality assurance. synzeal.com

Preclinical Pharmacological Research of Quaternized Galanthamine Analogues in Disease Models

Potential for Modulating Neuroinflammation in Research Models

No preclinical studies were found that specifically investigate the potential of galanthamine (B1674398) methiodide to modulate neuroinflammation in research models. The anti-inflammatory effects of galanthamine are a subject of ongoing research, but this line of inquiry has not been publicly extended to its quaternized methiodide form.

Studies on Metabolic Dysfunction in Experimental Systems

A review of available scientific literature yielded no studies on the effects of galanthamine methiodide on metabolic dysfunction in experimental systems.

Exploration of Neurotransmitter System Modulation in Vivo

There is no available data from in vivo studies exploring how this compound modulates neurotransmitter systems. The quaternization of the nitrogen atom in the galanthamine structure would be expected to significantly impact its ability to cross the blood-brain barrier and interact with central neurotransmitter systems, making dedicated studies on this analogue necessary to understand its specific profile.

Future Research Directions and Translational Perspectives for Quaternized Galanthamine Analogues

Development of Novel Research Tools and Probes

Quaternization of galanthamine (B1674398), a process that introduces a permanent positive charge, significantly alters its pharmacokinetic profile. This chemical modification can be leveraged to create sophisticated research tools. For instance, the quaternized analogue, galanthamine methiodide, is of particular interest for its potential as a pharmacological probe. nih.gov By modifying its ability to cross the blood-brain barrier, researchers can design experiments to dissect the peripheral versus central nervous system effects of cholinergic modulation. nih.gov

Furthermore, the synthesis of radiolabeled quaternized derivatives, such as tritium-labelled 10-methylgalanthamine iodide, provides a powerful means to study the interaction of these compounds with their molecular targets, like nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net These radioligands are invaluable for in vitro binding assays and could potentially be adapted for in vivo imaging techniques to visualize receptor distribution and density. The development of such probes is crucial for a deeper understanding of receptor pharmacology and for the validation of new drug candidates.

Exploration of Alternative Therapeutic Targets beyond Cholinesterases and Nicotinic Receptors

While the primary mechanism of galanthamine is AChE inhibition and allosteric modulation of nAChRs, future research is increasingly focused on exploring alternative therapeutic avenues for its quaternized analogues. researchgate.netexplorationpub.com The complex structure of galanthamine serves as a versatile scaffold for the synthesis of new derivatives with potentially novel biological activities. ddg-pharmfac.net

Researchers are investigating the potential for these compounds to interact with other receptor systems or cellular pathways implicated in neurodegenerative and other diseases. For example, some studies suggest that galantamine can influence dopaminergic neurotransmission, opening up possibilities for its derivatives in conditions beyond Alzheimer's disease. The unique structural features of quaternized analogues may lead to interactions with targets that the parent compound does not engage with significantly. This includes exploring their potential roles in modulating inflammation, a key process in many neurological disorders. scispace.com The development of multi-target drugs, which can simultaneously address different pathological aspects of a disease, is a growing area of interest, and quaternized galanthamine derivatives could serve as a basis for such therapeutic agents. mdpi.com

Sustainable and Scalable Production Methods for Research Materials

The increasing demand for galanthamine and its derivatives for research and potential therapeutic use necessitates the development of sustainable and economically viable production methods. mdpi.com Historically, galanthamine has been extracted from plants of the Amaryllidaceae family, but this approach faces challenges related to plant availability and batch-to-batch consistency. europa.eu

To overcome these limitations, significant research is being directed towards biotechnological and synthetic approaches. nih.govrsc.org Plant in vitro culture systems, including shoot cultures in bioreactors, are being optimized to provide a continuous and sustainable supply of galanthamine. mdpi.comnih.gov Concurrently, advances in chemical synthesis are aimed at developing more efficient and scalable total synthesis routes. rsc.orgrsc.org These methods not only ensure a reliable source of the parent compound but can also be adapted to produce a wide range of derivatives, including quaternized analogues, for research purposes. The development of greener extraction technologies and chemoenzymatic approaches further contributes to the sustainability of producing these valuable compounds. rsc.orgtudelft.nl

Advanced Computational Approaches for Derivative Discovery

The discovery and design of novel galanthamine derivatives are being significantly accelerated by advanced computational methods. nih.govspringernature.com Molecular modeling techniques, such as docking and molecular dynamics simulations, allow researchers to predict how different structural modifications will affect the binding of these compounds to their targets. nih.govresearchgate.net

These in silico approaches enable the virtual screening of large libraries of potential derivatives, prioritizing those with the most promising predicted activity and pharmacokinetic properties for synthesis and experimental testing. nih.gov For instance, docking-based techniques are being used to design galantamine derivatives that can simultaneously bind to both the catalytic active site and the peripheral anionic site of AChE, potentially leading to enhanced therapeutic efficacy. springernature.comacs.org Computational methods are also crucial for understanding the structure-activity relationships of these compounds, providing valuable insights for the rational design of the next generation of quaternized galanthamine analogues with improved pharmacological profiles. ddg-pharmfac.net

Investigating Oneirogenic Effects at a Mechanistic Level in Preclinical Models

An intriguing and less-explored aspect of galantamine and its analogues is their reported oneirogenic, or dream-inducing, effects. researchgate.net While anecdotal and preliminary clinical observations exist, there is a need for rigorous preclinical research to understand the underlying neuropharmacological mechanisms.

Future studies will likely employ various preclinical models to investigate how these compounds modulate neural circuits involved in sleep, dreaming, and consciousness. nih.govresearchgate.net This could involve electrophysiological recordings in animal models to assess changes in brain wave patterns during different sleep stages following the administration of quaternized galanthamine analogues. The "oneirogen hypothesis" posits that certain compounds can induce dream-like states of consciousness, and computational models like the Wake-Sleep algorithm are being used to simulate these effects. elifesciences.orgbiorxiv.orgresearchgate.net By combining in vivo animal studies with these advanced modeling techniques, researchers aim to elucidate the specific receptor interactions and downstream signaling pathways responsible for the oneirogenic properties of these compounds. This line of inquiry could not only shed light on the neurobiology of consciousness but also open up novel therapeutic applications for modulating dream states.

Q & A

Q. What are the best practices for reporting synthetic protocols to meet peer-review standards?

  • Answer : Follow Beilstein Journal guidelines:
  • Experimental Section : Detail solvent grades, catalyst sources, and purification steps (e.g., SPE with Oasis HLB cartridges).
  • Supporting Information : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (if applicable).
  • Data Contradictions : Explicitly discuss batch-to-batch variability in enzyme activity or solvent impurities .

Tables for Key Findings

Parameter Optimal Value Technique Reference
Lipase-catalyzed yield60.36%ANN (BBP algorithm)
Fertilizer impact on yieldNo increase beyond standard¹H NMR + PLS-DA
TLC-bioautography sensitivity43 fgESI-oaTOF-MS
In vitro production yieldComparable to field-grownLC-MS/MS (modified MS medium)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.